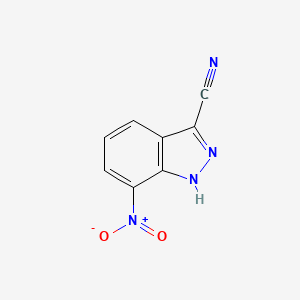

7-Nitro-1H-indazole-3-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4N4O2 |

|---|---|

Molecular Weight |

188.14 g/mol |

IUPAC Name |

7-nitro-1H-indazole-3-carbonitrile |

InChI |

InChI=1S/C8H4N4O2/c9-4-6-5-2-1-3-7(12(13)14)8(5)11-10-6/h1-3H,(H,10,11) |

InChI Key |

BGESFNOSUWBTEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NN=C2C#N |

Origin of Product |

United States |

Chemical Reactivity and Functional Group Transformations

Reactivity of the Nitrile Group at C-3

The carbonitrile (or cyano) group at the C-3 position is a versatile functional group that can undergo a variety of transformations, most notably reduction and hydrolysis.

The selective reduction of a nitrile group in the presence of an aromatic nitro group presents a synthetic challenge. calvin.edu However, specific reagents and conditions have been developed to achieve this transformation. For instance, borane (B79455) complexes like borane·tetrahydrofuran (BH3·THF) are commonly used for the reduction of nitriles to primary amines. calvin.edu A combination of boron trifluoride etherate and sodium borohydride (B1222165) in an aprotic solvent like 2-methyltetrahydrofuran (B130290) has also been explored to achieve this selective reduction. calvin.edu

Another approach involves the use of diisopropylaminoborane (B2863991) [BH2N(iPr)2] with a catalytic amount of lithium borohydride, which has been shown to reduce a wide range of nitriles to primary amines. organic-chemistry.org While this method is effective for many substrates, its selectivity in the presence of a nitro group would need to be evaluated on a case-by-case basis. The table below summarizes various reducing agents for nitriles.

Table 1: Selected Reagents for Nitrile Reduction

| Reagent/System | Product | Notes |

|---|---|---|

| Borane·tetrahydrofuran (BH3·THF) | Primary amine | Commonly used for nitrile reduction. calvin.edu |

| BF3·OEt2 + NaBH4 | Primary amine | Used for selective reduction in the presence of a nitro group. calvin.edu |

| Diisopropylaminoborane + cat. LiBH4 | Primary amine | Effective for a variety of nitriles. organic-chemistry.org |

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. The reaction conditions can often be tuned to favor one product over the other. For example, partial hydrolysis to the amide can sometimes be achieved under milder conditions, while more forcing conditions will typically lead to the carboxylic acid. This transformation is significant as it opens up pathways to other derivatives. For instance, 1H-indazole-7-carboxamide has been synthesized and shown to have selective inhibitory effects on neuronal nitric oxide synthase. nih.gov

Reactivity of the Nitro Group at C-7

The nitro group at the C-7 position is a strong electron-withdrawing group that significantly influences the reactivity of the indazole ring. It can also be chemically transformed, primarily through reduction.

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. A variety of reagents can be employed for this purpose, and the choice of reagent often depends on the presence of other functional groups in the molecule. For the selective reduction of the nitro group in the presence of a nitrile, reagents like tin(II) chloride (SnCl2) in an ethanol-acetic acid mixture have been used. reddit.com Other methods include the use of iron (Fe) or zinc (Zn) in acidic conditions. commonorganicchemistry.comscispace.com Catalytic hydrogenation with reagents like palladium on carbon (Pd/C) is a very common method for nitro group reduction, though it can sometimes also reduce a nitrile group. commonorganicchemistry.com Therefore, careful selection of the catalyst and reaction conditions is crucial.

The table below outlines common reagents for the reduction of aromatic nitro groups.

Table 2: Common Reagents for Aromatic Nitro Group Reduction

| Reagent/System | Notes |

|---|---|

| H2/Pd/C | Often the method of choice, but may also reduce other functional groups. commonorganicchemistry.com |

| SnCl2/acid | Provides a mild method for reducing nitro groups in the presence of other reducible groups. reddit.comcommonorganicchemistry.com |

| Fe/acid | A mild method for reducing nitro groups. commonorganicchemistry.com |

| Zn/acid | A mild method for reducing nitro groups. commonorganicchemistry.com |

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring System

The indazole ring itself can undergo substitution reactions. The presence of the electron-withdrawing nitro and nitrile groups deactivates the ring towards electrophilic substitution. Conversely, these groups activate the ring towards nucleophilic aromatic substitution, although such reactions are less common for the indazole system itself and more dependent on the specific substitution pattern and reaction conditions.

Theoretical studies on alkyl nitroindazoles have shown that they tend to act as electrophiles (electron acceptors). jmaterenvironsci.com Halogenation reactions, such as iodination and bromination, are of significant interest as the resulting halogenated indazoles can be used in further cross-coupling reactions. chim.it For instance, 3-bromo-7-nitro-1H-indazole is a known compound that can be used as a precursor for further derivatization. chemsrc.com

Regioselectivity in Derivatization and Substitution Patterns

The substitution pattern of the indazole ring plays a crucial role in determining the regioselectivity of further reactions. In N-unsubstituted indazoles, reactions can occur at either the N-1 or N-2 position of the pyrazole (B372694) ring. The outcome of N-alkylation, for example, is highly dependent on the reaction conditions and the nature of the substituents on the indazole core. beilstein-journals.org

For 7-nitro-1H-indazole, it has been reported that reaction with formaldehyde (B43269) in aqueous HCl leads to the N1-substituted product, (7-nitro-1H-indazol-1-yl)methanol. nih.gov This indicates a preference for substitution at the N-1 position under these specific conditions. Density functional theory (DFT) calculations have been used to predict and explain the regioselectivity in the alkylation of substituted indazoles, suggesting that factors like chelation and non-covalent interactions can direct the substitution to either the N-1 or N-2 position. beilstein-journals.org For 1H-indazole-3-carbonitrile, alkylation has been shown to predominantly yield the N-1 substituted product regardless of the conditions employed. beilstein-journals.org

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules, providing detailed information about the hydrogen, carbon, and nitrogen atoms within the 7-Nitro-1H-indazole-3-carbonitrile framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the N-H proton of the indazole ring. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitro and cyano groups. Typically, protons on a nitro-substituted aromatic ring appear downfield. For comparison, in related nitro-indazole derivatives, proton signals are observed in the range of 7.0-9.0 ppm. The N-H proton of the indazole ring is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding.

Table 1: Representative ¹H NMR Data for Substituted Indazoles

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| 6-Nitro-3-phenyl-1H-indazole | CDCl₃ | 11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) rsc.org |

| 5-Nitro-3-phenyl-1H-indazole | CDCl₃ | 11.84 (br, 1H), 8.98 (s, 1H), 8.26 (d, J = 9.2 Hz, 1H), 7.98 (d, J = 7.8 Hz, 2H), 7.62-7.53 (m, 3H) rsc.org |

| 1H-Indazole-3-carbonitrile | CDCl₃ | 11.9994 (br s, 1H), 7.8816 (d, J = 8.0 Hz, 1H), 7.7614 (d, J = 8.6 Hz, 1H), 7.5634-7.5302 (m, 1H), 7.4065-7.3768 (m, 1H) orgsyn.org |

This table presents data for related compounds to illustrate typical chemical shift ranges.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each of the eight carbon atoms. The carbon atom of the nitrile group (C≡N) is expected to have a chemical shift in the range of 110-120 ppm. The carbon atoms of the aromatic ring will appear between 110 and 150 ppm, with the carbon atom attached to the nitro group (C7) being significantly deshielded. The C3 carbon, attached to the electron-withdrawing cyano group, will also show a downfield shift.

Table 2: Representative ¹³C NMR Data for Substituted Indazoles

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| 6-Nitro-3-phenyl-1H-indazole | CDCl₃ | 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96 rsc.org |

| 5-Nitro-3-phenyl-1H-indazole | CDCl₃ | 148.67, 143.39, 142.96, 131.72, 129.35, 127.81, 122.14, 120.37, 119.18, 110.60 rsc.org |

This table presents data for related compounds to illustrate typical chemical shift ranges.

Nitrogen-14 and Nitrogen-15 Nuclear Magnetic Resonance (¹⁴N and ¹⁵N NMR) for Nitrogen Atom Differentiation

Nitrogen NMR spectroscopy is a powerful tool for distinguishing between the different nitrogen atoms in this compound: the two nitrogen atoms of the indazole ring, the nitrogen of the nitro group, and the nitrogen of the nitrile group. While ¹⁴N NMR is often complicated by broad signals, ¹⁵N NMR provides sharper signals and more precise chemical shift information. The chemical shifts are highly sensitive to the electronic environment of the nitrogen atom. The nitro group nitrogen is expected to appear at a very downfield position, typically in the range of 350-400 ppm relative to nitromethane. The indazole ring nitrogens and the nitrile nitrogen will have distinct chemical shifts that can be assigned based on established correlations and theoretical calculations. nih.govresearchgate.net

Advanced NMR Techniques for Regiochemistry and Conformational Analysis (e.g., NOESY, COSY)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for unambiguously assigning the proton signals and confirming the regiochemistry of the substituents. A COSY spectrum would show correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms, helping to trace the connectivity of the aromatic protons. libretexts.org A NOESY experiment reveals through-space interactions between protons that are in close proximity, which is crucial for confirming the spatial arrangement of the substituents on the indazole ring. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the characteristic functional groups present in a molecule by their unique vibrational frequencies. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the N-H, C≡N, and NO₂ groups.

N-H stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the indazole ring.

C≡N stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ is indicative of the nitrile functional group.

NO₂ stretches: Two strong absorption bands are expected for the nitro group: an asymmetric stretching vibration typically appearing in the range of 1500-1560 cm⁻¹ and a symmetric stretching vibration in the range of 1335-1385 cm⁻¹. rsc.org

C=C and C=N stretches: Aromatic ring C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Table 3: Representative IR Data for Substituted Indazoles

| Compound | Characteristic Absorption Bands (ν, cm⁻¹) |

|---|---|

| 6-Nitro-3-p-tolyl-1H-indazole | 1522, 1347 (NO₂) rsc.org |

This table presents data for related compounds to illustrate typical vibrational frequencies.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is a fundamental technique for determining the molecular weight and molecular formula of a compound. For this compound (C₈H₄N₄O₂), the molecular weight is 188.14 u. chemscene.com In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the unambiguous determination of the elemental composition. The calculated exact mass for C₈H₄N₄O₂ is 188.0334. The experimental HRMS value would be expected to be very close to this calculated value, confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can also provide further structural information.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 6-Nitro-3-phenyl-1H-indazole |

| 5-Nitro-3-phenyl-1H-indazole |

| 1H-Indazole-3-carbonitrile |

| 1H-Indazole-3-carboxaldehyde |

| 6-Nitro-3-p-tolyl-1H-indazole |

X-ray Crystallography for Solid-State Molecular Architecture

Crystal Structure Analysis of 7-Nitro-1H-indazole and Related Analogs

The crystal structure of 7-Nitro-1H-indazole has been determined to understand its molecular geometry. nih.gov The analysis reveals the presence of an intramolecular hydrogen bond between an oxygen atom of the nitro group and the hydrogen atom of the NH group within the indazole ring system. nih.gov This interaction likely plays a significant role in stabilizing the planar conformation of the molecule.

For a comparative perspective, the crystallographic data of a related compound, 1-Allyl-6-nitro-1H-indazole, is also presented. nih.govresearchgate.net In this analog, the fused five- and six-membered rings of the indazole core are essentially coplanar. nih.govresearchgate.net The nitro group exhibits a slight twist from this plane, with a dihedral angle of 11.34 (6)°, resulting in a syn-periplanar conformation. nih.govresearchgate.net The allyl group, in contrast, is positioned nearly perpendicular to the indazole ring system. nih.govresearchgate.net

Below is a table summarizing the key crystallographic data for these compounds.

| Compound | 7-Nitro-1H-indazole | 1-Allyl-6-nitro-1H-indazole |

| Chemical Formula | C₇H₅N₃O₂ | C₁₀H₉N₃O₂ |

| Molecular Weight | 163.14 g/mol | 203.20 g/mol |

| Crystal System | Not specified in abstract | Triclinic |

| Space Group | Not specified in abstract | P-1 |

| Unit Cell Dimensions | a = 4.3630 (16) Å, b = 8.3245 (7) Å, c = 13.541 (5) Å, α = 95.647 (2)°, β = 98.46 (2)°, γ = 97.770 (2)° | Not specified in abstract |

| Volume (V) | 478.5 (3) ų | Not specified in abstract |

| Z | 2 | Not specified in abstract |

| Reference | nih.gov | nih.gov |

Elucidation of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-Stacking)

The stability of the crystal lattice of nitro-substituted indazoles is dictated by a combination of intermolecular forces, including hydrogen bonding and π-stacking interactions. nih.govrsc.orgnih.gov These non-covalent interactions are fundamental to the process of molecular self-assembly. rsc.org

In the crystal structure of 7-Nitro-1H-indazole, the packing is characterized by both intermolecular hydrogen bonding and interactions between the indazole rings. nih.gov These interactions create a well-defined three-dimensional network.

In the case of 1-Allyl-6-nitro-1H-indazole, the crystal packing is described in terms of extended tape motifs that are formed through non-classical C-H···O hydrogen bonds, linking each molecule to its symmetry-equivalent neighbor. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is particularly effective for calculating the properties of medium to large organic molecules. DFT methods, such as those employing the B3LYP functional with a 6-311G(d,p) basis set, have proven suitable for studying nitroaromatic systems and indazole derivatives. mdpi.comnih.govsapub.org

For 7-Nitro-1H-indazole-3-carbonitrile, DFT calculations are employed to determine its optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov A smaller gap generally implies higher reactivity. In molecules like this compound, the strong electron-withdrawing effects of the nitro and cyano groups are expected to lower the LUMO energy significantly, making the molecule a potent electron acceptor.

DFT calculations can also generate vibrational spectra (IR and Raman), which can be compared with experimental data to confirm the molecular structure. researchgate.netnih.gov Furthermore, DFT is used to compute various reactivity descriptors that provide deeper insight into the molecule's behavior. nih.gov

Table 1: Key Molecular Properties of this compound Predicted by DFT

| Property | Description | Predicted Significance for this compound |

|---|---|---|

| Optimized Geometry | The most stable 3D arrangement of atoms with the lowest potential energy. | Provides the foundation for all other property calculations. |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; related to electron-donating ability. | Expected to be low due to electron-withdrawing groups, indicating poor electron-donating capacity. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | Expected to be very low, indicating a strong capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO; an indicator of chemical stability. | Expected to be relatively small, suggesting higher reactivity compared to unsubstituted indazole. |

| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | A significant dipole moment is expected due to the asymmetric placement of polar nitro and cyano groups. |

Quantum Chemical Parameter Analysis: Ionization Potential, Electron Affinity, Charge Distribution, and Basicity

Building on DFT calculations, a range of global quantum chemical parameters can be derived to quantify the reactivity of this compound. These descriptors provide a framework for comparing its reactivity with other molecules.

Ionization Potential (IP) and Electron Affinity (EA) : Within the approximation of Koopmans' theorem, the ionization potential can be estimated from the negative of the HOMO energy (IP ≈ -EHOMO), and the electron affinity from the negative of the LUMO energy (EA ≈ -ELUMO). A high IP suggests the molecule does not easily lose an electron, while a high EA indicates it readily accepts an electron. For this compound, the presence of two powerful electron-withdrawing groups (nitro and cyano) is expected to result in a high ionization potential and a high electron affinity.

Charge Distribution : The distribution of electron density across the molecule is fundamental to its reactivity. Methods like Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. nih.gov In this compound, significant positive charges are anticipated on the carbon atoms attached to the nitro and cyano groups, as well as on the carbon atoms of the benzene (B151609) ring, due to strong electron withdrawal. The nitrogen atoms of the nitro group and the oxygen atoms will carry substantial negative charges. This charge separation makes the molecule highly polar.

Basicity : The basicity of the molecule is related to the availability of its lone pairs of electrons for protonation, particularly on the pyrazolic nitrogen atoms. The N2 atom in the indazole ring is typically the primary site of protonation. However, the strong electron-withdrawing effect of the 7-nitro group is expected to significantly reduce the electron density on the entire ring system, thereby decreasing the basicity of the nitrogen atoms compared to unsubstituted indazole.

Table 2: Global Reactivity Descriptors and Their Significance

| Parameter | Formula | Predicted Characteristics for this compound |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | High value, indicating difficulty in removing an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | High value, indicating a strong propensity to accept an electron. |

| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | High value, reflecting its nature as an electron-accepting species. |

| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | A measure of resistance to change in electron distribution. Expected to be relatively low to moderate. |

| Global Electrophilicity (ω) | ω = χ² / (2η) | High value, classifying the molecule as a strong electrophile. |

Fukui Functions and Dual Descriptors for Reactive Site Prediction

There are three main types of Fukui functions:

f+(r) : Predicts the site for a nucleophilic attack (where an electron is best accepted). High values of f+(r) are found on electrophilic atoms.

f-(r) : Predicts the site for an electrophilic attack (where an electron is best donated). High values of f-(r) are found on nucleophilic atoms.

f0(r) : Predicts the site for a radical attack .

For this compound, the analysis of Fukui functions would likely reveal that the carbon atoms of the benzene ring and the carbon of the nitrile group are the primary sites for nucleophilic attack (high f+). This is due to the electron density being pulled away by the attached nitro and cyano groups. Conversely, the oxygen atoms of the nitro group would be predicted as potential sites for electrophilic attack (high f-). In some nitroaromatic systems, unusual negative values for Fukui functions have been observed, which are linked to regions where the HOMO electron density is nearly zero. mdpi.comresearchgate.netnih.gov

The dual descriptor (Δf(r)) is another powerful tool derived from the difference between f+(r) and f-(r). It can simultaneously identify nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) sites within the same molecule with greater clarity than Fukui functions alone.

Table 3: Predicted Reactive Sites in this compound using Fukui Functions

| Atomic Site | Predicted Type of Attack | Rationale |

|---|---|---|

| Carbons in the benzene ring | Nucleophilic Attack (high f+) | Electron density is withdrawn by the nitro group, making them electrophilic. |

| Carbon of the nitrile group (C3) | Nucleophilic Attack (high f+) | The cyano group is strongly electron-withdrawing, making the attached carbon electrophilic. |

| Oxygen atoms of the nitro group | Electrophilic Attack (high f-) | These atoms possess high electron density and lone pairs, making them nucleophilic. |

| Nitrogen atoms of the indazole ring | Electrophilic Attack (high f-) | Although reduced by the nitro group, the lone pair on N2 remains a potential nucleophilic site. |

Natural Bond Orbital (NBO) Analyses for Electronic Structure and Reaction Pathway Support

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns with classical Lewis structures. nih.gov This analysis provides quantitative insight into the electronic structure and bonding within this compound.

NBO analysis is particularly useful for:

Confirming Lewis Structure : It identifies the primary bonding patterns, such as sigma (σ) and pi (π) bonds and lone pairs.

Analyzing Hybridization : It determines the hybridization of atomic orbitals that form chemical bonds.

Quantifying Delocalization : A key feature of NBO analysis is the examination of "donor-acceptor" interactions between filled (donor) NBOs (bonds or lone pairs) and empty (acceptor) NBOs (antibonds). The energy associated with these interactions (E(2)) quantifies the extent of electron delocalization or hyperconjugation.

In this compound, NBO analysis would reveal strong delocalization effects. Significant donor-acceptor interactions would be expected between the lone pairs of the pyrazolic nitrogens and the π* antibonding orbitals of the benzene ring, as well as between the π orbitals of the ring and the π* orbitals of the nitro and cyano groups. These interactions are responsible for the powerful electron-withdrawing nature of the substituents and are crucial for stabilizing the molecule's structure and dictating its reaction pathways. nih.govresearchgate.net

Tautomerism and Electronic Structure Investigations

Indazole and its derivatives are known to exhibit annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. nih.gov This results in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.netresearchgate.net

1H-Tautomer : The proton is attached to the N1 nitrogen. This form is generally considered to be the more thermodynamically stable tautomer for most indazole derivatives. nih.govresearchgate.net

2H-Tautomer : The proton is attached to the N2 nitrogen. This form is typically higher in energy.

Table 4: Comparison of 1H and 2H Tautomers of this compound

| Feature | 1H-Tautomer | 2H-Tautomer |

|---|---|---|

| Proton Position | N1 | N2 |

| Predicted Stability | More stable (lower energy) | Less stable (higher energy) |

| Aromaticity | Benzenoid-like structure | Quinonoid-like character in the fused ring |

| Dipole Moment | Expected to have a distinct dipole moment. | The dipole moment will differ from the 1H form due to the altered charge distribution. |

| Reactivity | Reactivity governed by the electronic effects in this specific arrangement. | May exhibit different site selectivity in reactions compared to the 1H tautomer. |

Research Applications and Role in Synthetic Chemistry

Utility as a Versatile Synthetic Intermediate in Organic Synthesis

7-Nitro-1H-indazole-3-carbonitrile serves as a valuable starting material for the creation of a diverse range of more complex indazole derivatives. The nitro group can be reduced to an amino group, which can then be further functionalized. The nitrile group can be hydrolyzed to a carboxylic acid or converted to an amidine or other nitrogen-containing heterocycles. This versatility allows for the construction of a wide array of substituted indazoles, which are important scaffolds in medicinal chemistry.

The synthesis of related 1H-indazole-3-carbonitrile has been achieved through methods like palladium-catalyzed cyanation of 3-iodo-1H-indazole. orgsyn.org The presence of the 7-nitro group adds another layer of complexity and potential for selective transformations. For instance, the synthesis of 1H-indazole-3-carboxylic acid derivatives has been accomplished through diazotization reactions, highlighting a potential pathway for modifying the 3-position of the indazole ring. sioc-journal.cn Furthermore, general methods for preparing 1H-indazole-3-carboxaldehydes from indoles provide another synthetic route to 3-substituted indazoles that could be adapted for nitro-substituted analogs. nih.gov The reactivity of the indazole ring itself, including N-alkylation, allows for further diversification of the scaffold. organic-chemistry.org

Development of Functionalized Indazole Derivatives for Chemical Libraries and High-Throughput Screening

The indazole core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. nih.govnih.gov Consequently, the synthesis of libraries of functionalized indazole derivatives is a key strategy in the search for new therapeutic agents. This compound is an ideal starting point for generating such libraries. The differential reactivity of the nitro and nitrile groups allows for the systematic introduction of a variety of substituents at these positions, leading to a large number of structurally diverse compounds.

These chemical libraries can then be subjected to high-throughput screening to identify compounds with desired biological activities against various targets. The development of efficient synthetic routes to indazole derivatives, including those starting from precursors like 2-fluorobenzonitriles, facilitates the rapid generation of these libraries. nih.govnih.gov The ability to create a diverse set of molecules from a single, readily accessible starting material like this compound is highly valuable in modern drug discovery.

Mechanistic Probes in Biochemical Systems (e.g., Studies on Nitric Oxide Synthase Inhibition Mechanisms using Analogous Compounds)

Indazole derivatives are well-known for their ability to interact with various biological targets, including enzymes. Notably, certain nitroindazoles have been identified as inhibitors of nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide, a key signaling molecule. nih.govnih.gov 7-Nitroindazole (B13768), a closely related analog, is a known inhibitor of neuronal nitric oxide synthase (nNOS). nih.govnih.govamanote.com

While direct studies on this compound as a mechanistic probe for NOS inhibition are not extensively documented, its structural similarity to known inhibitors suggests its potential in this area. The electronic properties conferred by the nitro and nitrile groups could influence its binding affinity and selectivity for different NOS isoforms. By studying the interactions of this and related compounds with the enzyme's active site, researchers can gain valuable insights into the mechanism of inhibition. Such studies often involve comparing the inhibitory potency of a series of analogs to understand the role of different substituents, which is a classic approach in medicinal chemistry. The synthesis and characterization of fluorinated and other substituted indazoles for potential NOS inhibition further highlight the interest in this class of compounds as biochemical probes. researchgate.net

Exploration of Structure-Reactivity Relationships in Indazole Chemistry

The study of how the structure of a molecule influences its chemical reactivity is a fundamental aspect of organic chemistry. This compound provides an excellent platform for investigating structure-reactivity relationships within the indazole system. The presence of two strong electron-withdrawing groups at specific positions on the benzene (B151609) and pyrazole (B372694) rings, respectively, significantly impacts the electron distribution and, consequently, the reactivity of the entire molecule.

For example, the acidity of the N-H proton, the susceptibility of the aromatic ring to nucleophilic substitution, and the reactivity of the nitrile group are all influenced by the 7-nitro group. Comparing the reactivity of this compound to that of unsubstituted 1H-indazole-3-carbonitrile or other nitro-substituted isomers would provide valuable data on the electronic effects of substituents on the indazole core. nih.gov Such studies contribute to a deeper understanding of the fundamental chemistry of indazoles, which can, in turn, inform the design of new synthetic methods and novel bioactive molecules. acs.orgnih.govnih.govelsevierpure.com

Q & A

Q. Critical Parameters :

Basic: How is the crystal structure of this compound determined, and what software is recommended?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Crystallization : Slow evaporation from ethanol/DCM mixtures.

Data Collection : Use synchrotron or in-house diffractometers (e.g., Bruker D8 Venture).

Refinement : SHELXL/SHELXTL for structure solution and refinement, leveraging its robustness for small molecules with nitro and cyano groups .

Q. Software Comparison :

| Software | Strengths | Limitations |

|---|---|---|

| SHELXL | High precision for anisotropic refinement | Steep learning curve |

| Olex2 | User-friendly GUI integration | Less customizable for nitro-group disorder |

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder:

- NMR-XRD Mismatch : Compare solution-state NMR (DMSO-d₆) with solid-state XRD. For example, nitro-group rotation in solution may cause splitting in ¹H NMR but appear static in XRD .

- Tautomer Analysis : Use DFT calculations (Gaussian, ORCA) to model energy differences between tautomers. Validate with variable-temperature NMR .

- Crystallographic Disorder : Apply SHELXL’s PART instructions to model split positions for nitro or cyano groups .

Advanced: What strategies optimize the stability of this compound under physiological conditions?

Methodological Answer:

Nitro groups are prone to reduction; cyano groups may hydrolyze. Mitigation approaches:

- pH Control : Stabilize in buffered solutions (pH 6–7) to avoid hydrolysis of the nitrile .

- Protective Groups : Temporarily protect the nitro group as an azide during biological assays, later regenerating it via Staudinger reactions .

- Lyophilization : Store as a lyophilized powder under inert gas (Ar/N₂) to prevent degradation .

Advanced: How do computational models (e.g., molecular docking) predict the bioactivity of this compound?

Methodological Answer:

- Target Selection : Prioritize enzymes with nitro-reductase activity (e.g., bacterial nitroreductases) or indazole-binding kinases .

- Docking Workflow :

- Ligand Preparation : Optimize geometry at B3LYP/6-31G* level.

- Protein Setup : Retrieve PDB structures (e.g., 3KYT for nitroreductases).

- Scoring : Use AutoDock Vina with MM/GBSA refinement to assess binding affinity.

- Validation : Compare docking poses with co-crystallized ligands from SHELX-refined structures .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹³C NMR : Confirm nitrile resonance at δ 115–120 ppm and nitro-group carbons at δ 140–150 ppm .

- IR Spectroscopy : Identify -CN stretch (~2200 cm⁻¹) and asymmetric -NO₂ stretch (~1520 cm⁻¹) .

- LC-MS : Monitor purity and detect degradation products (e.g., m/z [M+H]+ = 205.04) .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound?

Methodological Answer:

- Nitro Position : Moving the nitro group to the 5-position (vs. 7) reduces bacterial cytotoxicity but enhances kinase inhibition .

- Cyanide Replacement : Substituting -CN with -COOH decreases lipophilicity (logP from 2.1 to -0.3), impacting membrane permeability .

- Heterocycle Fusion : Fusing pyrazole rings (e.g., pyrazolo[1,5-a]indazole) improves metabolic stability .

Basic: What are the safety considerations for handling this compound?

Methodological Answer:

- Toxicity : Nitriles release HCN under acidic conditions; use fume hoods and cyanide antidotes (e.g., hydroxocobalamin) .

- Storage : Keep in amber vials at -20°C under N₂ to prevent photodegradation and moisture absorption .

Advanced: How can researchers address low solubility of this compound in aqueous media?

Methodological Answer:

- Co-Solvents : Use DMSO/PEG-400 mixtures (<10% v/v) to enhance solubility without denaturing proteins .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .

Advanced: What analytical methods detect trace impurities in this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.